![molecular formula C27H31N3S B2867484 2-Phenyl-3-((2,4,6-triisopropylphenyl)thio)imidazo[1,2-a]pyrimidine CAS No. 371145-14-1](/img/structure/B2867484.png)

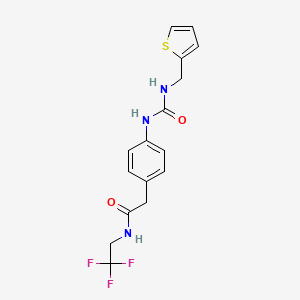

2-Phenyl-3-((2,4,6-triisopropylphenyl)thio)imidazo[1,2-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

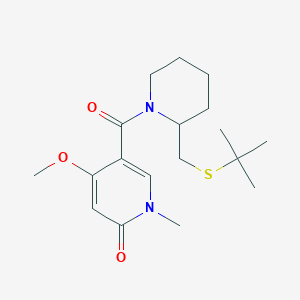

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Synthetic pathways include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

Imidazo[1,2-a]pyridines are fused nitrogen-bridged heterocyclic compounds . The exact molecular structure of your specific compound would depend on the positions and nature of the phenyl and triisopropylphenyl groups.Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines are diverse and depend on the specific substituents present on the molecule . They can undergo transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Scientific Research Applications

Synthesis of Novel Compounds

Researchers have developed methods for synthesizing novel imidazo[1,2-a]pyrimidine compounds, exploring their potential in various applications. For example, novel antimicrobial agents based on imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine structures have been synthesized and tested against various bacteria, showing significant inhibitory activities. These studies highlight the versatility of the imidazo[1,2-a]pyrimidine scaffold in developing new bioactive molecules (Al‐Tel & Al‐Qawasmeh, 2010).

Antiviral and Antimicrobial Activities

Compounds derived from imidazo[1,2-a]pyrimidine have been studied for their antiviral and antimicrobial properties. For instance, derivatives bearing a thioether side chain and substitutions at the 6 or 8 position showed potent activity against human cytomegalovirus (CMV) and varicella-zoster virus (VZV), indicating a promising approach for therapeutic development against these viruses (Véron et al., 2007).

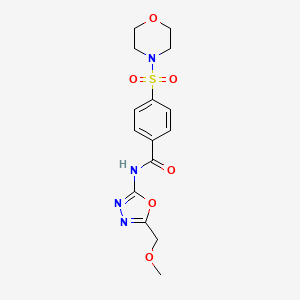

Anti-corrosion Applications

The synthesis and characterization of triazole, thiadiazole, and thiazole derivatives containing the imidazo[1,2-a]pyrimidine moiety have revealed their potential as anti-corrosion agents. These findings suggest that imidazo[1,2-a]pyrimidine derivatives could be useful in protecting metals against corrosion, contributing to the development of more durable materials (Rehan, Al Lami, & Khudhair, 2021).

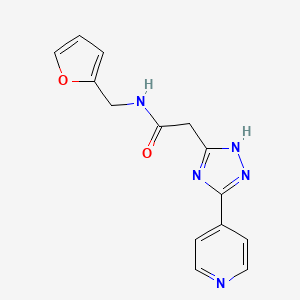

Fluorescent Properties for Biomarker Applications

Studies on 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines have explored their fluorescent properties, indicating their potential as biomarkers and photochemical sensors. The hydroxymethyl group, in particular, has been investigated for its role in enhancing fluorescence intensity, which could be valuable in biological imaging and analytical chemistry applications (Velázquez-Olvera et al., 2012).

Chemical-Genetic Profiling for Target Pathway Identification

Imidazo[1,2-a]pyridines and pyrimidines have been profiled chemically and genetically, revealing their impact on essential, conserved cellular processes. Such profiling has distinguished between compounds with similar structures but different mechanisms of action, including disrupting mitochondria and acting as DNA poisons. This research underscores the potential of these compounds to elucidate target pathways in yeast and human cells, contributing to the understanding of cellular physiology and the development of new therapeutic strategies (Yu et al., 2008).

Mechanism of Action

Target of Action

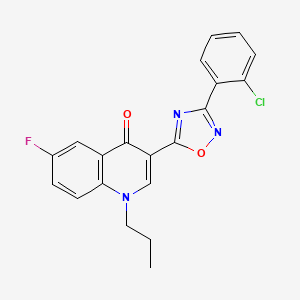

Imidazo[1,2-a]pyridine derivatives, to which this compound belongs, have been reported to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Mode of Action

It is known that imidazo[1,2-a]pyridine derivatives interact with their targets, leading to a reduction in bacterial growth .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives are known to interfere with the biochemical pathways of mycobacterium tuberculosis, leading to its inhibition .

Pharmacokinetics

Imidazole, a core structure in this compound, is known to be highly soluble in water and other polar solvents , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Imidazo[1,2-a]pyridine derivatives have been reported to cause a significant reduction in the bacterial load of mycobacterium tuberculosis .

Future Directions

Properties

IUPAC Name |

2-phenyl-3-[2,4,6-tri(propan-2-yl)phenyl]sulfanylimidazo[1,2-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N3S/c1-17(2)21-15-22(18(3)4)25(23(16-21)19(5)6)31-26-24(20-11-8-7-9-12-20)29-27-28-13-10-14-30(26)27/h7-19H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEDHNJRQIAAGCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)SC2=C(N=C3N2C=CC=N3)C4=CC=CC=C4)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2867406.png)

![4-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine](/img/structure/B2867410.png)

![3-[(4-fluorophenyl)sulfonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B2867412.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2867417.png)

![4-(N-benzyl-N-ethylsulfamoyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2867419.png)

![1-benzyl-N-(3,4-dimethoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2867423.png)